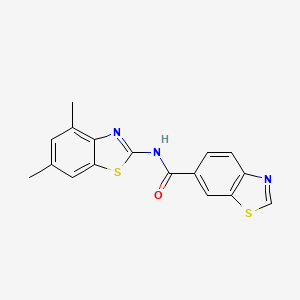

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a bis-benzothiazole derivative featuring a carboxamide bridge linking two benzothiazole rings. The compound is distinguished by 4,6-dimethyl substituents on one benzothiazole moiety and a carboxamide group at the 6-position of the second benzothiazole. This structural motif is significant in medicinal chemistry due to benzothiazoles’ known roles as kinase inhibitors, antimicrobial agents, and anticancer scaffolds .

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c1-9-5-10(2)15-14(6-9)23-17(19-15)20-16(21)11-3-4-12-13(7-11)22-8-18-12/h3-8H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUQHMLRSSRGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 4,6-dimethyl-2-aminobenzothiazole with 6-carboxybenzothiazole. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like hydroxybenzotriazole (HOBt) in a suitable solvent such as dimethylformamide (DMF). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been investigated for various pharmacological properties:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against human chronic myelogenous leukemia and other cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis .

- Antimicrobial Properties : Studies have demonstrated that benzothiazole derivatives possess antibacterial and antifungal activities. This compound can be evaluated against various pathogens to assess its effectiveness .

Agricultural Science

The compound's potential as an agricultural agent is notable:

- Pesticidal Activity : Benzothiazole derivatives have been explored for their efficacy as pesticides. Their ability to disrupt biological processes in pests makes them candidates for developing safer agricultural chemicals .

- Plant Growth Regulation : Some studies suggest that benzothiazole compounds can act as growth regulators in plants, enhancing growth and resistance to environmental stressors.

Material Science

In material science, the unique properties of this compound can be leveraged for:

- Dye Production : The compound's vibrant coloration can be utilized in developing dyes and pigments for textiles and coatings.

- Polymer Additives : Its chemical structure allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study focused on the synthesis of various benzothiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives including this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated moderate to high antibacterial activity at concentrations ranging from 12.5 to 100 μg/mL .

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzothiazole derivatives structurally or functionally related to the target compound:

| Compound Name | Molecular Formula | Substituents/Modifications | Synthesis Method | Crystallographic Features | Reported/Potential Bioactivity |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₂N₂O₂S₂ | 4,6-Dimethyl (Benzothiazole A); Carboxamide linkage (Benzothiazole B) | Hypothetical: Carboxylic acid-amine coupling | Not reported (predicted π-π stacking, steric hindrance from methyl groups) | Anticancer, enzyme inhibition (inferred) |

| 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | C₂₀H₂₄N₂O₂S | 6-Methoxy (Benzothiazole); Adamantyl-acetamide | Imidazole-mediated acylation | Triclinic P1 space group; H-bonded dimers, S⋯S interactions (3.622 Å) | Antimicrobial, kinase inhibition |

| Cpd D (1,3-Benzothiazol-2-yl)carbamoylmethanesulfonic acid | C₁₃H₁₀BrN₂O₃S | Phenyl, 3-bromopyruvate | Unspecified | Not reported | Low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibition |

| Vemurafenib | C₂₃H₁₈ClF₂N₃O₃S | Difluorophenyl, propionamide | Multi-step heterocyclic synthesis | Orthorhombic P2₁2₁2₁ (clinical form) | BRAF kinase inhibitor (melanoma) |

Key Comparative Analysis

Substituent Effects :

- The 4,6-dimethyl groups in the target compound likely enhance metabolic stability compared to electron-withdrawing substituents (e.g., methoxy in ). However, steric hindrance may reduce binding affinity to flat enzymatic pockets.

- Adamantyl (in ) and 3-bromopyruvate (in Cpd D ) groups introduce bulkiness and electrophilic reactivity, respectively, which are absent in the target compound.

Synthetic Strategies :

- The target compound’s synthesis likely involves coupling a benzothiazole-6-carboxylic acid with 4,6-dimethyl-1,3-benzothiazol-2-amine, analogous to imidazole-mediated acylation in .

- In contrast, Vemurafenib requires complex multi-step synthesis due to its heteroaromatic and fluorinated substituents.

Crystallography and Molecular Interactions :

Biological Activity :

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes two benzothiazole rings. Its molecular formula is , with a molecular weight of approximately 252.37 g/mol. The structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. A detailed synthetic route can be found in recent studies that explore similar benzothiazole derivatives .

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit promising antitumor properties. In studies involving human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer), compounds similar to this compound have demonstrated significant inhibition of cell proliferation. For instance:

- Cell Proliferation Assays : The MTT assay showed that certain benzothiazole derivatives inhibited cell growth in a dose-dependent manner.

- Mechanisms of Action : These compounds induce apoptosis and affect the cell cycle progression in cancer cells, as evidenced by flow cytometry analyses .

Anti-inflammatory Effects

In addition to their antitumor properties, benzothiazole derivatives have also been evaluated for their anti-inflammatory effects. Studies have reported that these compounds can significantly reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

Antimicrobial Activity

Benzothiazole compounds have been noted for their antimicrobial properties as well. They exhibit activity against various bacterial strains including Pseudomonas aeruginosa and Acinetobacter baumannii. The mechanism often involves inhibition of bacterial motility and toxin production .

Case Studies

| Study | Compound Tested | Biological Activity | Methodology |

|---|---|---|---|

| Kamal et al. (2010) | Benzothiazole Derivatives | Antitumor | MTT Assay |

| Lee et al. (2011) | Benzothiazole Derivatives | Anti-inflammatory | ELISA |

| Mortimer et al. (2006) | PMX610 | Anticancer | Cell Line Screening |

Q & A

Basic: What are the standard synthetic routes for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide?

Methodological Answer:

The compound is typically synthesized via condensation reactions between benzothiazole precursors. For example:

- Step 1: React 2-amino-6-methyl-benzothiazole with chloro-substituted nicotinic acid derivatives in refluxing chloroform (CHCl₃) under anhydrous conditions .

- Step 2: Purify the product via recrystallization from ethanol (EtOH) or methanol (MeOH), achieving yields of ~20–25% due to competing side reactions .

- Characterization: Use IR spectroscopy to confirm amide C=O stretches (~1668 cm⁻¹) and ¹H/¹³C NMR to verify aromatic proton environments (δ ~7.0–8.2 ppm for benzothiazole protons) .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolve the crystal lattice to confirm bond lengths, angles, and hydrogen-bonding networks. Use SHELXL for refinement, checking for planar deviations in benzothiazole rings (e.g., dihedral angles <5°) .

- Spectroscopy:

- Elemental analysis: Validate empirical formulas (e.g., C% within ±0.3% of theoretical values) .

Advanced: How can researchers address low synthetic yields during scale-up?

Methodological Answer:

Low yields (~22% in initial syntheses) often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent optimization: Replace CHCl₃ with dimethylformamide (DMF) to enhance solubility of intermediates .

- Catalysis: Introduce Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .

- Temperature control: Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Crystallization: Optimize solvent mixtures (e.g., EtOH:H₂O 8:2) to improve crystal purity .

Advanced: How should crystallographers resolve discrepancies in hydrogen-bonding networks during structural refinement?

Methodological Answer:

- Validation tools: Use PLATON or CCDC Mercury to check for missed hydrogen bonds (e.g., N–H···N or C–H···O interactions). For example, intermolecular H-bonds (e.g., 2.8–3.0 Å) stabilize dimers in the triclinic P1 space group .

- Disorder modeling: Apply PART commands in SHELXL to account for disordered solvent molecules or substituents .

- Data quality: Ensure high-resolution data (≤0.8 Å) to resolve weak interactions like S···S contacts (~3.6 Å) .

Advanced: What strategies are used to correlate structural modifications with biological activity in benzothiazole derivatives?

Methodological Answer:

- Substituent effects: Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 4/5 positions of the benzothiazole ring to enhance anti-inflammatory or antimicrobial activity .

- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to assess interactions with targets like G-protein-coupled receptors (GPCRs) or cyclooxygenase-2 (COX-2) .

- In vitro assays:

Advanced: How can researchers validate computational predictions of this compound’s reactivity?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites (e.g., carboxamide oxygen as a nucleophile) .

- Kinetic studies: Monitor reaction progress via HPLC to compare experimental vs. computed activation energies .

- Spectroscopic validation: Match computed IR frequencies (e.g., C=O stretch) with experimental data within ±10 cm⁻¹ .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure (H303/H313/H333 hazard codes) .

- Waste disposal: Segregate organic waste (e.g., EtOH recrystallization residues) and incinerate via licensed facilities .

- Emergency measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced: How can researchers reconcile conflicting bioactivity data across studies?

Methodological Answer:

- Assay standardization: Normalize protocols (e.g., fixed cell lines, serum-free media) to minimize variability .

- Meta-analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Structural analogs: Cross-reference activity trends with derivatives (e.g., 6-methoxy or 4-nitro substitutions) to isolate key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.